molecular formula C15H13N3O2S B2375301 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide CAS No. 1448129-85-8

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2375301
CAS No.: 1448129-85-8
M. Wt: 299.35
InChI Key: UYJLLTPDNWFOSI-UHFFFAOYSA-N
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Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a compound that features a thiophene ring, a phenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the phenyl and thiophene groups. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)8-11-4-2-3-5-13(11)17-15(19)12-6-7-21-9-12/h2-7,9H,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLLTPDNWFOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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